molecular formula C18H19N3O2 B2573812 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole CAS No. 2415630-16-7

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole

Cat. No. B2573812
CAS RN: 2415630-16-7
M. Wt: 309.369
InChI Key: CUURSVKAXDRCSI-UHFFFAOYSA-N
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Description

The compound “2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound, and a piperidine ring, which is a common structure in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The benzoxazole and piperidine rings are likely to contribute significantly to the molecule’s three-dimensional structure .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been involved in various reactions. For example, a Diels–Alder reaction was used in the synthesis of a related compound .

Future Directions

The future directions for research on “2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole” could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of activities exhibited by related compounds, this molecule could have potential applications in various areas of pharmaceutical research .

properties

IUPAC Name

2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-6-17-16(5-1)20-18(23-17)21-11-3-4-14(12-21)13-22-15-7-9-19-10-8-15/h1-2,5-10,14H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUURSVKAXDRCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3O2)COC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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